molecular formula C22H14BrClO3S B2612507 (3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone CAS No. 338424-30-9

(3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone

Cat. No.: B2612507
CAS No.: 338424-30-9
M. Wt: 473.77
InChI Key: MEYVJSYKHWJZJF-UHFFFAOYSA-N
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Description

(3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran ring, a sulfinyl group, and halogenated phenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfinyl Group: The sulfinyl group can be introduced via oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Halogenation: The bromine and chlorine atoms are introduced through halogenation reactions using reagents like bromine and chlorine gas or their respective halogenating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to remove the sulfinyl group or to modify the benzofuran ring.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thioether or modified benzofuran derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

(3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-{[(4-Chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-bromophenyl)methanone
  • (3-{[(4-Fluorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone

Uniqueness

(3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[3-[(4-bromophenyl)sulfinylmethyl]-1-benzofuran-2-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrClO3S/c23-15-7-11-17(12-8-15)28(26)13-19-18-3-1-2-4-20(18)27-22(19)21(25)14-5-9-16(24)10-6-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYVJSYKHWJZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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